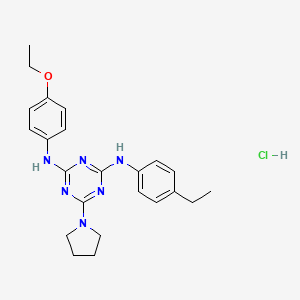

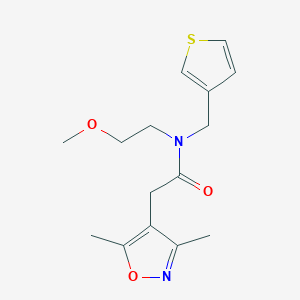

![molecular formula C23H25N3O5 B2507532 ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890639-18-6](/img/structure/B2507532.png)

ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate, is a structurally complex molecule that features a benzimidazole core, which is a common motif in medicinal chemistry due to its biological activity. The molecule also contains a pyrrolidinone ring and an ethoxyacetate moiety, which may contribute to its physicochemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in various studies. For instance, a greener synthesis approach using hydrogen peroxide in ethyl acetate has been employed to prepare pyrrolo[1,2-a]benzimidazoles, which are structurally similar to the compound . Additionally, a one-pot synthesis method using Ni(NO3)2.6H2O as a catalyst has been reported for the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates, which also share some structural features with the target compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure, spectroscopic properties, and thermal properties of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate have been reported, along with density functional theory (DFT) calculations to support the experimental data . These studies provide insights into the molecular geometry, electronic structure, and stability of benzimidazole derivatives, which are relevant to understanding the compound of interest.

Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, expanding their utility in medicinal chemistry. The synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions is an example of the chemical versatility of these compounds . Moreover, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives has been used to prepare various substituted benzothiazolopyridine carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their potential applications. The thermal stability of these compounds has been evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability at high temperatures . Spectroscopic methods such as NMR, FT-IR, and FT-Raman, along with DFT calculations, have been used to characterize the vibrational properties and electronic structure, providing a comprehensive understanding of the physical and chemical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Greener Synthesis and Antitumor Applications

Greener Synthesis Approaches : A study highlighted the use of environmentally friendly and cost-effective methods to prepare pyrrolo[1,2-a]benzimidazoles, which are structurally related to the compound of interest. This research emphasized the importance of sustainable synthesis techniques in organic chemistry and could guide the synthesis of ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate using green chemistry principles (Sweeney et al., 2017).

Antitumor Benzimidazolequinones : The synthesis of benzimidazolequinone derivatives from related precursors demonstrates the potential of benzimidazole compounds in developing antitumor agents. Such research could indicate the therapeutic research potential of this compound or its derivatives in oncology (Sweeney et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-4-31-22(28)14-26-18-8-6-5-7-17(18)24-23(26)15-11-21(27)25(13-15)19-12-16(29-2)9-10-20(19)30-3/h5-10,12,15H,4,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALIWMCCKPBONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)